molecular formula C9H12OS B1428973 (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol CAS No. 666743-52-8

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol

Cat. No.: B1428973
CAS No.: 666743-52-8
M. Wt: 168.26 g/mol
InChI Key: BZUCROKDRHBEBG-ZETCQYMHSA-N
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Description

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol is an organic compound with a complex structure that includes a benzene ring, a methyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol typically involves the alkylation of benzene with methanol in the presence of a catalyst. One common method involves using H-ZSM-5 zeolites as catalysts, which facilitate the formation of the desired product through a series of reactions . The reaction conditions often include high temperatures and specific pressure conditions to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalyst and reaction parameters is crucial for achieving high selectivity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the benzene ring or other functional groups.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzene ring.

Scientific Research Applications

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene derivatives with methylthio or related functional groups, such as:

  • Benzene, (methylthio)-
  • Benzyl alcohol derivatives
  • Thiazole derivatives

Uniqueness

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

(1S)-1-(2-methylsulfanylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUCROKDRHBEBG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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